Triethoxyphenylsilane
Overview
Description
Synthesis Analysis
The synthesis of silicon compounds similar to triethoxyphenylsilane often involves reactions that yield starlike molecules with arms consisting of specific silyl units. For example, the synthesis of tris[(tert-butyldimethylsilyl)oligothienylenedimethylsilyl]methylsilanes showcases the versatility of silicon chemistry in creating complex structures through reactions of tris(chlorodimethylsilyl)methylsilane with lithiooligothienylenes (Ishikawa et al., 2001). Although not directly related to triethoxyphenylsilane, this synthesis pathway highlights the intricate procedures involved in silicon-based compound synthesis.
Molecular Structure Analysis
The molecular structure of related silicon compounds can be determined using techniques such as electron diffraction. For example, the gas phase structure of trisilylmethane was elucidated, revealing a model of C3 molecular symmetry, which underscores the geometric complexity silicon compounds can exhibit (Schmidbaur et al., 1991).
Chemical Reactions and Properties
Triethoxyphenylsilane participates in various chemical reactions owing to its reactive ethoxy groups and the phenyl-silicon bond. The catalysis by tris(pentafluorophenyl)borane in polysiloxane chemistry, for example, demonstrates the reactivity of silicon compounds in forming siloxane bonds through condensation reactions (Rubinsztajn et al., 2023). This aspect of silicon chemistry is crucial for understanding the reactivity of triethoxyphenylsilane in polymer and materials science.
Physical Properties Analysis
The physical properties of silicon compounds like triethoxyphenylsilane are influenced by their molecular structure. For instance, starlike molecules with specific silyl units exhibit high fluorescence quantum yields and longer lifetimes compared to simpler organic compounds, indicating significant potential in optical applications (Ishikawa et al., 2001).
Chemical Properties Analysis
The chemical properties of triethoxyphenylsilane can be inferred from studies on similar compounds, where the catalytic activity in reactions involving hydrosilanes and alkoxysilanes leads to the formation of siloxane bonds. This reactivity is central to synthesizing materials with novel properties and applications, showcasing the versatility of triethoxyphenylsilane and related compounds (Rubinsztajn et al., 2023).
Scientific Research Applications
Scavenger in Peptide Synthesis : Trialkylsilanes, including triethylsilane, serve as scavengers in peptide synthesis, particularly in the removal of protecting groups with trifluoroacetic acid (TFA). This technique offers improved efficiency and selectivity in peptide synthesis, as shown by Pearson et al. (1989) and Mehta et al. (1992) in their studies published in Tetrahedron Letters (Pearson, Blanchette, Baker, & Guindon, 1989) (Mehta, Jaouhari, Benson, & Douglas, 1992).
Removal of Pharmaceuticals and Endocrine Disruptors : Wong et al. (2016) reported that TEPS-functionalized magnetic palm-based powdered activated carbon effectively removes pharmaceuticals and endocrine-disruptive compounds from water. The unique structure and chemical features of this material enhance adsorption rates and capacities (Wong, Yoon, Snyder, & Jang, 2016).
Optoelectronic Applications : Loh et al. (2017) explored the integration of trisilanolphenyl-POSS into a polysiloxane network, aiming to produce materials with thermal stability and improved transparency for optoelectronic applications. Their research, published in the Journal of Applied Polymer Science, demonstrates the potential of such materials in this field (Loh, Ng, Kumar, Ismail, & Ahmad, 2017).
Triboelectric Nanogenerators : Xia et al. (2016) studied the embedding of variable micro-capacitors in polydimethylsiloxane, which is relevant for improving the output power of triboelectric nanogenerators. Their research in Nano Research highlights the significance of this application in energy generation (Xia, Chen, Guo, Liu, Wei, Xi, Wang, & Hu, 2016).
Gas Permeable Hydrogel Materials : In the Journal of Applied Polymer Science, Lai (1995) discussed the use of polysiloxanylalkyl methacrylates in creating oxygen-permeable hydrogel materials, which are beneficial for applications like contact lenses (Lai, 1995).
Safety And Hazards
Triethoxyphenylsilane is classified as a flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
triethoxy(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQKRGIASEUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124741-08-8 | |
Record name | Benzene, (triethoxysilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044462 | |
Record name | Triethoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, (triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenyltriethoxysilane | |
CAS RN |
780-69-8 | |
Record name | Phenyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethoxy(phenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(phenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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